molecular formula C12H9F3N2O3S B1387449 (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 918793-32-5

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1387449
CAS No.: 918793-32-5
M. Wt: 318.27 g/mol
InChI Key: PYKOQDAEGOONQF-UHFFFAOYSA-N
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Description

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H9F3N2O3S and its molecular weight is 318.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism . Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Moreover, it can alter cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to receptor sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall function.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKOQDAEGOONQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652801
Record name {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918793-32-5
Record name 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918793-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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